1-Methoxyisoquinolin-7-amine

Description

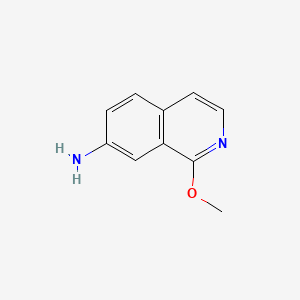

1-Methoxyisoquinolin-7-amine is a heterocyclic aromatic compound featuring a methoxy (-OCH₃) group at position 1 and an amino (-NH₂) group at position 7 of the isoquinoline scaffold. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol.

Properties

IUPAC Name |

1-methoxyisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOVWGNHGXTZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-7-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methoxyisoquinoline with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group at the 7th position of the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy group at the 1st position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms such as this compound alcohols or amines.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-Methoxyisoquinolin-7-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methoxyisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Reactivity Differences

- Methoxy Position: The 1-methoxy group in the target compound donates electron density via resonance, stabilizing the isoquinoline ring. In contrast, the 3-methoxy isomer (3-Methoxyisoquinolin-7-amine) exhibits weaker resonance effects due to positional constraints, leading to reduced electrophilicity at C1 .

- Amino Group Reactivity: The 7-amino group in this compound participates in hydrogen bonding and serves as a nucleophilic site for further functionalization, similar to halogenated analogs like 4-Bromo-7-chloroisoquinolin-1-amine .

Biological Activity

1-Methoxyisoquinolin-7-amine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure, which is known for conferring various biological activities. The presence of the methoxy group at the 1-position and the amino group at the 7-position are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar to other isoquinoline derivatives, this compound may intercalate into DNA, leading to structural modifications and potential cytotoxic effects.

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in cellular signaling pathways, contributing to its antiproliferative effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic effects in various disease models.

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 12.5 | Induction of apoptosis |

| Study B | A549 (lung) | 15.0 | Cell cycle arrest at G2/M phase |

| Study C | HeLa (cervical) | 10.0 | Inhibition of DNA synthesis |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that it may reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at a dose of 20 mg/kg daily for four weeks. Results showed a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The compound reduced amyloid-beta plaque accumulation and decreased levels of pro-inflammatory cytokines in the brain.

Research Findings

Recent research highlights the potential applications of this compound across various fields:

- Cancer Therapy : Ongoing clinical trials are assessing its effectiveness as a standalone treatment or in combination with existing chemotherapeutics.

- Neurodegenerative Diseases : Investigations into its role as a neuroprotective agent are expanding, with promising results regarding its ability to mitigate oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.